REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][C:3]=1[C:4]#[N:5].O.[CH:12]([NH2:14])=O>>[NH2:5][C:4]1[C:3]2[C:2](=[CH:9][CH:8]=[C:7]([Cl:10])[CH:6]=2)[N:1]=[CH:12][N:14]=1
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C#N)C=C(C=C1)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
30 mL
|
Type
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reactant
|
Smiles
|
O
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The precipitate was collected by filtration
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Type
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WASH
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Details
|
washed with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over P2O5
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Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=NC2=CC=C(C=C12)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |